molecular formula C8H5Cl2N3 B13695067 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine

6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine

Cat. No.: B13695067
M. Wt: 214.05 g/mol
InChI Key: BTXSDWPBFCAQOS-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine is a heterocyclic compound with the molecular formula C8H5Cl2N3 This compound belongs to the pyrido[2,3-B]pyrazine family, characterized by a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyridine with hydrazine derivatives, followed by methylation. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

  • 3-Methylpyrido[2,3-B]pyrazine
  • 6,8-Dichloropyrido[2,3-B]pyrazine
  • 6,7-Dichloro-8-methylpyrido[2,3-B]pyrazine-2,3-diol 5-oxide

Comparison: 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in nucleophilic substitution reactions and greater potential in biological applications due to its ability to interact with DNA .

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

6,8-dichloro-3-methylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H5Cl2N3/c1-4-3-11-7-5(9)2-6(10)13-8(7)12-4/h2-3H,1H3

InChI Key

BTXSDWPBFCAQOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=CC(=NC2=N1)Cl)Cl

Origin of Product

United States

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